6-bromobicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
6-bromobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5(4)6/h4-6H,1-3H2 |
InChI Key |
ZTAMDWYIUNPWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromobicyclo 3.1.0 Hexane and Analogous Precursors
Direct Bromination Approaches to Bicyclo[3.1.0]hexanes
Direct bromination of the bicyclo[3.1.0]hexane framework can proceed through different mechanisms depending on the reaction conditions, leading to varied product distributions. Both free-radical and electrophilic pathways have been explored, each with distinct characteristics regarding selectivity.
Photobromination Strategies and Selectivity Considerations
Photobromination of bicyclo[3.1.0]hexane and related alkylcyclopropanes proceeds via a free-radical mechanism. These reactions are typically rapid and clean, especially at low temperatures such as -78°C, and result in the cleavage of the cyclopropane (B1198618) ring to yield 1,3-dibromoalkanes. metu.edu.tr A key characteristic of this method is the absence of bromocyclopropanes in the product mixture. metu.edu.tr The reaction is initiated by the irradiation of a solution containing the bicycloalkane and bromine.
The selectivity of photobromination is influenced by the stability of the radical intermediates formed. The reaction mechanism is supported by the observation that the presence of free-radical inhibitors, such as 2,4,6-tri-tert-butylphenol, suppresses the formation of non-rearranged products. metu.edu.tr This indicates that at higher temperatures, where radical rearrangements are less likely, the non-rearranged products are favored. metu.edu.tr
Table 1: Photobromination of Alkylcyclopropanes
| Substrate | Conditions | Major Product(s) | Comments |
|---|---|---|---|
| Methylcyclopropane | Br₂, CH₂Cl₂, -78°C, hv | 1,3-dibromobutane | No bromocyclopropane (B120050) formed. metu.edu.tr |
Electrophilic Bromination Protocols and Regiochemical Control
The reaction of bicyclo[3.1.0]hexane with bromine in the absence of light proceeds through an electrophilic addition mechanism. This reaction typically leads to the cleavage of the cyclopropane ring, affording a mixture of dibrominated cyclohexanes. The major products are cis- and trans-1,3-dibromocyclohexane, with smaller amounts of cis- and trans-1,2-dibromocyclohexane (B146542) also being formed. metu.edu.tr
The regiochemical outcome of the electrophilic bromination is dictated by the stability of the carbocation intermediates formed during the reaction. The attack of bromine on the C1-C5 or C1-C6 bond of the bicyclo[3.1.0]hexane ring can lead to different carbocationic species, which then undergo nucleophilic attack by the bromide ion to give the observed products. The predominance of 1,3-dibromocyclohexanes suggests a pathway involving a more stable carbocation intermediate.
Table 2: Electrophilic Bromination of Bicyclo[3.1.0]hexane
| Reagents | Conditions | Major Products | Minor Products |
|---|
Synthesis via Dihalocyclopropanation and Subsequent Transformative Reactions
A versatile and widely employed strategy for the synthesis of 6-bromobicyclo[3.1.0]hexane and its derivatives involves the initial construction of a 6,6-dibromobicyclo[3.1.0]hexane skeleton through the cycloaddition of dibromocarbene to a cyclopentene (B43876) derivative. This gem-dibromocyclopropane then serves as a versatile precursor for a variety of subsequent transformations.
Generation and Cycloaddition of Dibromocarbene to Cyclic Olefins
The generation of dibromocarbene is commonly achieved by the reaction of bromoform (B151600) (CHBr₃) with a strong base, such as potassium tert-butoxide or sodium hydroxide (B78521), often under phase-transfer catalysis conditions. unit.nouib.no The highly reactive dibromocarbene then undergoes a [1+2] cycloaddition reaction with the double bond of a cyclic olefin, such as cyclopentene, to stereospecifically form the corresponding 6,6-dibromobicyclo[3.1.0]hexane derivative. unit.norsc.org
The reaction is generally efficient and provides a direct route to the bicyclic system. The stereochemistry of the starting olefin is retained in the cycloadduct.
Table 3: Synthesis of 6,6-Dibromobicyclo[3.1.0]hexane via Dibromocarbene Addition
| Olefin | Carbene Source | Base/Catalyst | Product |
|---|---|---|---|
| Cyclopentene | CHBr₃ | KOt-Bu | 6,6-Dibromobicyclo[3.1.0]hexane nih.gov |
| Cyclopentene | CHBr₃ | NaOH / TEBAC* | 6,6-Dibromobicyclo[3.1.0]hexane rsc.org |
*TEBAC: Triethylbenzylammonium chloride
Derivatization and Conversion of 6,6-Dibromobicyclo[3.1.0]hexane Precursors
The 6,6-dibromobicyclo[3.1.0]hexane scaffold is a valuable intermediate that can be converted into a range of functionalized bicyclic and monocyclic compounds.
One important transformation is the reduction of the gem-dibromo group. While specific conditions for the selective mono-reduction to this compound are not extensively detailed in the provided search results, such transformations are typically achieved using reducing agents like tributyltin hydride.
Another significant reaction is the thermally induced electrocyclic ring-opening of 6,6-dibromobicyclo[3.1.0]hexane. For instance, heating a neat mixture of 6,6-dibromobicyclo[3.1.0]hexane with benzylamine (B48309) at 120°C results in the formation of an allylic amine in 91% yield. anu.edu.au This conversion involves the opening of the cyclopropane ring and trapping of the resulting π-allyl cation. anu.edu.au
Furthermore, 6,6-dibromobicyclo[3.1.0]hexane can be converted to 2-bromo-2-cyclohexenol. This can be achieved by heating the dibromobicycloalkane in dimethyl sulfoxide (B87167) (DMSO), which provides the product in up to 95% isolated yield. scispace.com This method offers a high-yielding alternative to the use of silver salts. scispace.com
Table 4: Selected Transformations of 6,6-Dibromobicyclo[3.1.0]hexane
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine, 120°C | N-Benzyl-3-bromocyclohex-2-en-1-amine | 91% | anu.edu.au |
Intramolecular Cyclization and Rearrangement-Based Synthetic Strategies
Intramolecular reactions provide an alternative and often stereocontrolled route to the bicyclo[3.1.0]hexane framework. These methods typically involve the formation of the three-membered ring from a suitably functionalized five-membered ring precursor.
One such approach is the intramolecular enolate alkylation. For example, the bromination of an unsaturated ester derived from cyclohexene (B86901) provides a dibromide which, upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), undergoes cyclization to yield cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate in 83% yield. researchgate.net This reaction proceeds with high regioselectivity, forming the bicyclo[3.1.0]hexane system exclusively over the alternative bicyclo[2.2.0]hexane derivative.
Intramolecular radical oxidative cyclization of gem-dihaloolefins has also been reported as a transition-metal-free approach for the synthesis of fused bicyclo[3.1.0]hexanes. nih.govresearchgate.net This method involves the formation of multiple bonds in a single step.
Another convergent strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis to construct the bicyclo[3.1.0]hexane skeleton. nih.govrsc.org
Table 5: Intramolecular Cyclization to form Bicyclo[3.1.0]hexane Derivatives
| Precursor | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzene | Diphenyl diselenide, TBHP | Benzo-fused bicyclo[3.1.0]hexane | - |
| Cyclopropene and cyclopropylaniline | Iridium photoredox catalyst, blue LED | Substituted bicyclo[3.1.0]hexane | Good yields |
Enolate Alkylation and Directed Bridged Ring Formation
The formation of the bicyclo[3.1.0]hexane skeleton through intramolecular enolate alkylation represents a robust strategy for constructing the bridged ring system. This approach typically involves the generation of an enolate from a suitably functionalized cyclohexanone (B45756) or cyclopentane (B165970) precursor, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.
A notable example is the synthesis of cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate. chemrxiv.orgresearchgate.net This method utilizes an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence. The synthesis commences with the bromination of an unsaturated ester, methyl 4-methylenecyclohexane-1-carboxylate, which yields the corresponding dibromide intermediate in high yield (88%). chemrxiv.org Subsequent treatment of this dibromide with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), facilitates an intramolecular enolate alkylation. This cyclization proceeds selectively to form the desired bicyclo[3.1.0]hexane structure over the alternative bicyclo[2.2.0]hexane system, affording the target compound, methyl cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate, in yields up to 83%. chemrxiv.orgresearchgate.net
| Starting Material | Key Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 4-(bromomethyl)-4-bromocyclohexane-1-carboxylate | Intramolecular Enolate Alkylation (LiHMDS) | Methyl cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate | 69-83% | chemrxiv.org |
| Substituted Cyclohexane (B81311) Adduct | Transannular Alkylation (Enamine Activation) | Highly Substituted Bicyclo[3.1.0]hexane | High Yields | researchgate.net |
| γ,δ-Epoxy-β-fluoro Ester | Et3Al-mediated Epoxide Opening/Cyclopropanation | Functionalized Bicyclo[3.1.0]hexane | 96% | acs.org |
Directed bridged ring formation can also be achieved through transannular alkylation reactions. In one approach, a Michael/Michael cascade process is used to create a complex cyclohexane adduct, which is then subjected to a transannular alkylation/hydrolysis sequence through enamine activation to build the bicyclic core. researchgate.net Another powerful method involves the triethylaluminium (Et₃Al)-mediated intramolecular cyclopropanation of γ,δ-epoxy esters. acs.org This reaction proceeds via the opening of the epoxide ring by an ester enolate, which is generated in situ. The transformation is highly efficient and stereoselective, providing densely functionalized bicyclo[3.1.0]hexane systems in excellent yields. acs.org
Carbenoid-Mediated Intramolecular Cyclopropanation Reactions
Carbenoid-mediated intramolecular cyclopropanation is a cornerstone in the synthesis of the bicyclo[3.1.0]hexane skeleton. nih.gov These reactions involve the generation of a carbene or carbenoid species that subsequently adds to a tethered olefin within the same molecule to form the cyclopropane ring.
The intramolecular Simmons-Smith (IMSS) reaction is a classic example, providing a reliable method for constructing substituted bicycloalkanes. researchgate.net This reaction involves functionalized gem-diiodoalkanes containing allylic alcohols, which undergo intramolecular cyclization to form bicyclo[3.1.0]hexanes. researchgate.net Another widely used approach is the transition-metal-catalyzed decomposition of diazo compounds. For instance, an intramolecular olefin-ketocarbene cycloaddition has been effectively used to access the bicyclo[3.1.0]hexane core for carbocyclic nucleoside synthesis. acs.orgepa.gov Rhodium(II) catalysts are particularly effective in generating the reactive rhodium-carbenoid from a diazo precursor, which then undergoes intramolecular cyclopropanation. digitellinc.comnih.gov This method has been applied to synthesize bicyclo[3.1.0]hexan-2-one sulfoxonium salts, which contain multiple stereocenters. digitellinc.com
More recently, diazo-free carbene precursors have been developed. A copper(I)/secondary amine cooperative catalyst system enables the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of simple aldehydes as the C1 source, leading to the efficient construction of bicyclo[3.1.0]hexane skeletons. d-nb.info
| Precursor Type | Reaction Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| gem-Diiodoalkane with allylic alcohol | Intramolecular Simmons-Smith (IMSS) | Zn-based reagent | Forms bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. | researchgate.net |
| Olefinic diazo compound | Intramolecular Olefin-Ketocarbene Cycloaddition | Rhodium(II) complexes | Access to complex synthons from simple materials. | acs.orgepa.gov |
| Alkenyl aldehyde | Intramolecular Radical Cyclopropanation | Cu(I)/secondary amine | Uses α-methylene of aldehyde as C1 source. | d-nb.info |
| Mixed I(III)/S(VI) ylide | Asymmetric Intramolecular Cyclopropanation | Chiral Rhodium(II) complex | Generates α-S(VI) substituted Rh(II)-carbenoid. | digitellinc.com |
Stereoselective Synthesis of this compound Derivatives
The biological activity of bicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the relative and absolute configuration of the multiple stereocenters in the molecule is of paramount importance.
Diastereoselective Synthetic Pathways
Many of the modern methods for constructing the bicyclo[3.1.0]hexane ring system exhibit high levels of diastereoselectivity. The intramolecular enolate alkylation used to produce methyl 4-bromobicyclo[3.1.0]hexane-1-carboxylate, for example, exclusively yields the cis-isomer. chemrxiv.orgresearchgate.net
Similarly, the Et₃Al-mediated intramolecular cyclopropanation of γ,δ-epoxy-β-fluoro esters demonstrates perfect endo selectivity, with the fluorine atom at the C-6 position being exclusively directed to the endo face of the bicyclic system. acs.org This complete stereochemical control was confirmed by single-crystal X-ray analysis of a subsequent intermediate. acs.org High diastereoselectivity is also a feature of the intramolecular Simmons-Smith reaction, which can be influenced by directing groups such as allylic alcohols. researchgate.net
Convergent strategies, such as the (3+2) annulation of cyclopropenes with cyclopropylanilines, can also be highly diastereoselective, particularly when using difluorocyclopropenes, providing access to valuable building blocks with three contiguous stereocenters. rsc.orgrsc.org Furthermore, 1,3-dipolar cycloadditions of stable azomethine ylides to cyclopropenes have been shown to proceed with high diastereofacial selectivity, yielding bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org
Application of Chiral Auxiliaries and Asymmetric Catalytic Methods
Achieving enantioselective control in the synthesis of bicyclo[3.1.0]hexane derivatives often involves either the use of chiral auxiliaries or the application of asymmetric catalysis.
The "chiral pool" approach utilizes readily available, inexpensive chiral molecules as starting materials. For instance, the optically active monoterpene (+)-3-carene has been employed as a convenient substrate for the synthesis of various chiral compounds possessing the bicyclo[3.1.0]hexane system. doi.org Derivatives of (+)-3-carene have also been used as chiral auxiliaries in other enantioselective transformations. doi.org
Asymmetric catalysis offers a more efficient route to enantioenriched products. This can be achieved through biocatalysis, where enzymes are used to mediate key transformations. A notable example is the lipase-catalyzed asymmetric acetylation, which has been successfully used to resolve racemic mixtures of bicyclo[3.1.0]hexane precursors, providing access to enantiomerically pure carbocyclic nucleosides. acs.orgepa.gov
Transition-metal catalysis employing chiral ligands is another powerful strategy. A cooperative catalyst system of Cu(I) and a chiral secondary amine has been developed for the asymmetric intramolecular radical cyclopropanation of alkenyl aldehydes, providing enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.info Gold(I) complexes with chiral phosphoramidite (B1245037) ligands have been shown to catalyze highly diastereo- and enantioselective oxidative cyclopropanation of 1,6-enynes. researchgate.net Similarly, chiral rhodium(II) catalysts enable highly enantioselective intramolecular cyclopropanations of diazo-free carbene precursors. digitellinc.com Engineered myoglobin (B1173299) variants have also emerged as effective biocatalysts for executing stereodivergent intramolecular cyclopropanations, producing cyclopropane-fused γ-lactones in high yield and enantiomeric excess. rochester.edu
Reactivity Profiles and Mechanistic Investigations of 6 Bromobicyclo 3.1.0 Hexane
Ring-Opening Reactions and Elaboration to Diverse Product Classes
The inherent ring strain in 6-bromobicyclo[3.1.0]hexane makes it susceptible to a variety of ring-opening reactions, providing pathways to a range of molecular scaffolds. These transformations can be initiated by thermal, acidic, basic, or metal-mediated conditions.
Thermal and Brønsted/Lewis Acid-Catalyzed Ring-Opening Pathways
Thermal activation of halogenated cyclopropanes, including this compound, can induce ring-opening, often accompanied by dehydrohalogenation. core.ac.uk For instance, the pyrolysis of related gem-dihalocyclopropanes often requires high temperatures and can be facilitated by a base like quinoline (B57606) to yield cycloalkadienes. core.ac.uk
Brønsted and Lewis acids are effective catalysts for the ring-opening of cyclopropane (B1198618) rings. researchgate.net In the case of this compound and its derivatives, acid catalysis facilitates the formation of a cyclopropylcarbinyl cation. This intermediate is prone to undergo rearrangement to a more stable allyl cation, which can then be trapped by nucleophiles. researchgate.netylikonet.gr For example, Lewis acids such as aluminum chloride can promote the ring-opening of gem-dihalocyclopropanes, leading to haloallyl cations that can react with aromatic solvents in electrophilic substitution reactions. core.ac.uk The use of strong acids can mediate a stereoselective endocyclic C-C bond cleavage of related monocyclopropanated cyclopentadienes, forming highly functionalized six-membered carbocycles. researchgate.net This process involves the formation of a cyclopropyl (B3062369) carbocation that undergoes ring expansion. researchgate.net Similarly, silver ion-assisted solvolysis, a Lewis acid-catalyzed process, of gem-dihalobicyclo[n.1.0]alkanes leads to ring-expanded products like 2-halo-2-cycloalkenols. researchgate.net
| Catalyst Type | General Conditions | Intermediate | Typical Products |
| Thermal | High temperature, often with a base (e.g., quinoline) | Concerted or stepwise radical/ionic pathways | Cycloalkadienes |
| Brønsted Acid | Strong acids (e.g., methanesulfonic acid) | Cyclopropylcarbinyl cation | Functionalized cyclohexenes |
| Lewis Acid | Silver salts (e.g., AgNO3), AlCl3 | Haloallyl cation | 2-Halo-2-cycloalkenols, Indene derivatives (with aromatics) |
Base-Induced Transformations and Elimination Reactions
Base-induced reactions of this compound can lead to either substitution or elimination, often involving ring-opening. The reaction of gem-dihalocyclopropanes with bases can result in the formation of allenes or undergo ring-opening to give acetylenic compounds. core.ac.uk For example, treatment of 2-alkyl-1,1,2-tribromocyclopropanes with sodium hydroxide (B78521) and ethanol (B145695) under phase-transfer conditions yields mixtures of acetylenic diethyl acetals and ketals. core.ac.uk The specific pathway and product distribution are influenced by the strength and steric bulk of the base, as well as the reaction conditions. Elimination reactions are common, particularly with strong bases, leading to the formation of unsaturated cyclic or acyclic products.
In some instances, base-induced transformations can proceed through a 1,2-debromination to form highly reactive intermediates like 1-bromocyclopropenes, which can then undergo further reactions or rearrangements. core.ac.uk
Metal-Mediated Ring Expansion and Cyclization Processes
Transition metals and organometallic reagents play a crucial role in mediating the ring-opening and subsequent transformations of this compound and related compounds. Metal-halogen exchange, for instance with methyllithium, can generate a lithium carbenoid, which can then undergo elimination or rearrangement. core.ac.ukthieme-connect.de This can lead to the formation of strained intermediates like 1,3-bridged cyclopropenes. researchgate.net
Silver ions (Ag+), acting as a Lewis acid, are particularly effective in promoting the ring-opening of gem-dibromocyclopropanes to form ring-expanded products. researchgate.net This method has been used to synthesize various ring expansion products with vinylic bromo functionality. researchgate.net Other metals, such as chromium in the form of Cr(CO)6, can induce cleavage of the carbon-bromine bond followed by ring-expansion and coupling reactions. researchgate.net
| Metal/Reagent | Reaction Type | Intermediate | Typical Products |
| Methyllithium | Metal-halogen exchange, elimination | Lithium carbenoid, 1-bromocyclopropene | Allenes, Acetylenes, 1,3-bridged cyclopropenes |
| Silver Nitrate (AgNO3) | Lewis acid-catalyzed ring opening | Allyl cation | Ring-expanded vinyl bromides, 2-halo-2-cycloalkenols |
| Chromium Hexacarbonyl (Cr(CO)6) | Reductive ring expansion/coupling | Organochromium species | Bicycloalkenes |
Skeletal Rearrangement Pathways
The high strain energy of the bicyclo[3.1.0]hexane system makes it prone to various skeletal rearrangements, often initiated by the formation of reactive intermediates.
Cyclopropyl-to-Allyl Cation Rearrangements
A fundamental rearrangement pathway for this compound involves the heterolytic cleavage of the C-Br bond, often assisted by a Lewis acid, to generate a cyclopropyl cation. This highly unstable species readily undergoes a disrotatory electrocyclic ring-opening to form a more stable allyl cation. ylikonet.gr This rearrangement is a key step in many of the acid-catalyzed and metal-mediated reactions discussed previously. researchgate.netresearchgate.net The resulting allyl cation can then be trapped by various nucleophiles or undergo further transformations. For example, solvolysis of 6,6-dibromobicyclo[3.1.0]hexane can lead to an allyl cation that is trapped by a nucleophile like morpholine. thieme-connect.de This rearrangement is a powerful tool for converting the strained bicyclic system into functionalized six-membered rings. researchgate.net
Involvement of Vinylcarbene Intermediates
Under certain conditions, particularly with strong bases or upon thermolysis, this compound derivatives can form vinylcarbene intermediates. core.ac.uk These carbenes are highly reactive and can undergo a variety of subsequent reactions, including intramolecular C-H insertion or rearrangement. For instance, the treatment of 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane with alkyllithium can lead to a strained 1,3-bridged cyclopropene, which then rearranges to a vinylcarbene. researchgate.net This vinylcarbene can then insert into a solvent molecule. researchgate.net The formation of vinylcarbenes provides a pathway to products that are not accessible through the more common cyclopropyl-to-allyl cation rearrangement.
Isomerization and Complex Skeletal Rearrangements
The bicyclo[3.1.0]hexane framework, particularly when substituted with bromine, is susceptible to a variety of isomerization and rearrangement reactions. These transformations are often triggered by thermal conditions, treatment with acids or bases, or interaction with metal catalysts. The inherent strain of the fused ring system, combined with the electronic influence of the bromine substituent, drives these complex skeletal changes.
For instance, the addition of dichlorocarbene (B158193) to cyclopentene (B43876) under certain conditions can lead to a mixture of 6,6-dichlorobicyclo[3.1.0]hexane and its isomer, 2,3-dichlorocyclohexene. It has been demonstrated that the latter can arise from the former during the reaction work-up, highlighting the propensity of the bicyclo[3.1.0]hexane system to undergo rearrangement. researchgate.net The stability of these adducts is largely governed by ring strain. researchgate.net
In a related context, rhodium(I)-catalyzed cycloisomerization of bicyclobutanes bearing an allyl amine substituent can divergently yield either bicyclo[3.1.0]hexane or bicyclo[5.1.0]octane fused scaffolds, with the outcome being controlled by the choice of phosphine (B1218219) ligand. nih.gov This illustrates how external reagents can mediate the rearrangement pathways of related bicyclic systems, leading to structurally diverse products.
Acid-catalyzed rearrangements are also a prominent feature of this chemical space. For example, the treatment of 6-phenylbicyclo[3.2.0]hept-2-en-6-ols with acid leads directly to phenylcycloheptatrienes. researchgate.net While not a direct reaction of this compound, this demonstrates the facile nature of ring expansions in related bicyclic systems under acidic conditions. Similarly, the solvolysis of exo-8-bromobicyclo[5.1.0]octane results in the formation of trans-cyclooctenol, a process that involves a concerted disrotatory opening of the cyclopropane ring. sci-hub.se This type of electrocyclic ring-opening is a key mechanistic pathway in the rearrangement of halogenated bicyclo[n.1.0]alkanes.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in this compound and its derivatives serves as a reactive center for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These reactions are fundamental to the synthetic utility of this class of compounds. smolecule.com
A notable example involves the nucleophilic substitution on cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate. chemrxiv.org Reaction of this compound with potassium thioacetate (B1230152) (KSAc) in dimethylformamide (DMF) proceeds via an SN2 mechanism to yield the corresponding trans-isomeric thioacetate in high yield. chemrxiv.org Similarly, treatment with sodium azide (B81097) (NaN3) produces the trans-azide as the major product, which can be further transformed into amino acid derivatives. chemrxiv.org The reaction with sodium methoxide (B1231860) also favors the formation of the trans-methoxy derivative. chemrxiv.org However, attempted substitution with cyanide ion led to a complex mixture of products, while reaction with fluoride (B91410) ion resulted primarily in elimination. chemrxiv.org
The following table summarizes the outcomes of nucleophilic substitution reactions on a derivative of this compound:
| Nucleophile | Product Stereochemistry | Yield | Reference |
| KSAc | trans | 89% | chemrxiv.org |
| NaN3 | trans (major) | - | chemrxiv.org |
| NaOMe | trans (major) | - | chemrxiv.org |
| CN- | Complex Mixture | - | chemrxiv.org |
| F- | Elimination Product | - | chemrxiv.org |
Oxidative and Reductive Transformations of the Bromo-Bicyclo[3.1.0]hexane System
The this compound system can undergo various oxidative and reductive transformations, although the presence of the bromine atoms can influence the course of these reactions in unexpected ways. The oxidation of gem-dibromocyclopropanes, including 6,6-dibromobicyclo[3.1.0]hexane, with reagents like chromium trioxide in acetic acid has been studied. researchgate.net These oxidations are generally slower than those of the corresponding non-brominated cyclopropanes. researchgate.net
In the case of 6,6-dibromobicyclo[3.1.0]hexane, reaction with chromium trioxide in glacial acetic acid yielded the corresponding exo-ketone as the major product, albeit in low yield, along with a mixture of tri- and tetrabromoketones. researchgate.net This indicates that oxidation can occur at the carbon atoms of the cyclopropane ring, but the reaction is not always clean or high-yielding. researchgate.net The use of bromine and various bromo-organic compounds as reagents for oxidation and other transformations is a broad field in organic synthesis. sci-hub.se
Reductive transformations of the carboxylate group in derivatives like rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate are also possible. For example, the ester can be reduced to an alcohol using powerful reducing agents such as lithium aluminum hydride. smolecule.com
Reactivity with Dihalocarbenes and Insertion into the Bicyclo[3.1.0]hexane Framework
The reaction of bicyclo[3.1.0]hexane with dihalocarbenes leads to insertion products. Notably, the reaction of bicyclo[3.1.0]hexane with dichloro- and dibromocarbene results in the formation of exo dihalocarbene insertion products as the major isomers. acs.org This is in contrast to the reaction with bicyclo[4.1.0]heptane, where insertion into the endo C-H bonds is favored. acs.org This highlights the influence of the bicyclic framework's geometry on the regioselectivity of the carbene insertion.
The cyclopropane ring in these systems can "activate" adjacent carbon-hydrogen bonds towards insertion reactions. acs.org The synthesis of gem-dihalocyclopropanes, such as 6,6-dibromobicyclo[3.1.0]hexane, is readily achieved through the addition of a dihalocarbene to the corresponding alkene, a classic method in organic chemistry. core.ac.uk
The stability of the resulting dihalobicyclo[n.1.0]alkanes can vary, with some being thermally labile and prone to rearrangement. researchgate.net For instance, as mentioned previously, the dichlorocarbene adduct of cyclopentene can rearrange to 2,3-dichlorocyclohexene. researchgate.net
Stereochemical Aspects in the Chemical Transformations of 6 Bromobicyclo 3.1.0 Hexane
Strategic Control of Stereochemistry in Synthetic Route Design
The precise spatial arrangement of the bromine atom in 6-bromobicyclo[3.1.0]hexane, designated as exo (pointing away from the five-membered ring) or endo (pointing towards the five-membered ring), is a critical factor in synthetic design. The stereochemistry at this position is often established during the formation of the bicyclic system or through stereoselective reduction of a gem-dihalo precursor.
One effective strategy involves the selective reduction of 6,6-dibromobicyclo[3.1.0]hexane derivatives. The choice of reducing agent can afford significant control over the resulting exo/endo ratio of the monobrominated product. For instance, in the case of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, reduction with tributyltin hydride shows little stereoselectivity. In contrast, dissolving metal reductions using zinc are more selective, preferentially removing the endo-bromine to yield a majority of the exo-6-bromo isomer. An even higher degree of selectivity is achieved with organolithium reagents; treatment with n-butyl-lithium followed by aqueous quench leads to a roughly 9:1 ratio in favor of the exo-6-bromo product. rsc.org
Another powerful approach is the intramolecular cyclization of a suitably functionalized precursor. A diastereoselective intramolecular enolate alkylation has been shown to produce a cis-4-bromobicyclo[3.1.0]hexane derivative. In this method, bromination of a cyclohexene (B86901) derivative creates a dibromide, which upon treatment with a strong base like lithium hexamethyldisilazide (LiHMDS), undergoes cyclization to yield the bicyclo[3.1.0]hexane system with the bromine atom in a defined stereochemical orientation relative to other substituents on the ring.
Furthermore, the inherent stereochemistry of a precursor can direct the formation of the bicyclic system. Stereoselective cyclopropanation of an α-allylic alcohol, for example, can be directed by the hydroxyl group, leading to a single diastereomer of the resulting bicyclo[3.1.0]hexane skeleton. nih.gov This product can then be further elaborated to introduce the C6-bromo substituent, with its stereochemistry being influenced by the established conformation of the ring system. These examples underscore the strategic importance of choosing appropriate reagents and reaction pathways to achieve the desired stereoisomer of this compound for subsequent synthetic applications.
Analysis of Diastereoselectivity and Enantioselectivity in Reaction Outcomes
The stereochemistry of the C-Br bond in this compound is not only a product of controlled synthesis but also a powerful directing element in subsequent reactions. The distinct spatial positioning of the exo and endo bromine atoms leads to different steric and electronic environments, resulting in high levels of diastereoselectivity and, in some cases, complete stereospecificity.
A compelling example of this is seen in the reaction of separated exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes with n-butyl-lithium. Subsequent quenching of the intermediate lithiated species with carbon dioxide to form the corresponding carboxylic acids proceeds with greater than 99.5% retention of configuration. rsc.org This demonstrates that the lithium-halogen exchange and subsequent carboxylation occur without loss of stereochemical information at the C6 position, making it a highly stereospecific transformation.
The following table summarizes the stereochemical outcome of this reaction:
| Starting Isomer | Reagents | Product | Stereochemical Outcome |
| exo-6-bromo-3-oxabicyclo[3.1.0]hexane | 1. n-BuLi 2. CO₂ | exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | >99.5% Retention |
| endo-6-bromo-3-oxabicyclo[3.1.0]hexane | 1. n-BuLi 2. CO₂ | endo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | >99.5% Retention |
Conversely, not all reactions exhibit such high selectivity. In a coupling reaction, a 1:1 mixture of endo- and exo-6-bromobicyclo[3.1.0]hexane was treated with lithium cyclopropyl(phenylsulfanyl)cuprate and coupled with 3-iodocyclohex-2-enone. thieme-connect.de The reaction produced a 1:1 mixture of the corresponding endo- and exo-coupled products, indicating that under these conditions, both stereoisomers react at similar rates without significant diastereoselectivity. thieme-connect.de
These findings highlight that the diastereoselectivity of reactions involving this compound is highly dependent on the reaction mechanism. Reactions involving the direct substitution at the C6 carbon, such as the organolithium chemistry, are strongly influenced by the initial stereochemistry. In contrast, reactions that may proceed through intermediates less sensitive to the initial geometry might show lower levels of stereocontrol.
Conformational Analysis and its Direct Influence on Reactivity and Selectivity
The bicyclo[3.1.0]hexane ring system is conformationally constrained, a feature that is central to its reactivity and the stereochemical course of its transformations. Unlike cyclohexane (B81311), which readily interconverts between chair conformations, the bicyclo[3.1.0]hexane skeleton is forced into a more rigid arrangement.
Detailed computational and spectroscopic studies have revealed that the bicyclo[3.1.0]hexane system preferentially adopts a boat-like conformation for the six-membered ring. conicet.gov.ar This preference is driven by the steric hindrance imposed by the fused cyclopropane (B1198618) ring. Adopting a chair-like conformation would force substituents on the cyclopropane into highly unfavorable steric interactions with the pseudo-axial hydrogens of the six-membered ring. The boat conformation alleviates this strain. conicet.gov.ar
This rigid, boat-like structure has profound implications for reactivity. It locks substituents into well-defined spatial orientations, which can be exploited to achieve high selectivity. For example, the conformational restriction of the bicyclo[3.1.0]hexane scaffold has been used to design selective ligands for biological receptors. nih.govnih.gov By incorporating this rigid core, the conformation of flexible side chains can be restricted to either a syn or anti arrangement relative to the ring system, dramatically enhancing binding affinity and selectivity for a specific receptor subtype. nih.govnih.gov
The fixed conformation also directly influences the reactivity of the C6 bromine atom. The accessibility of the exo and endo positions to reagents is different. The exo face is generally more sterically accessible, which can lead to faster reaction rates for the exo-bromo isomer in reactions sensitive to steric approach control. Conversely, the electronic properties and orbital alignments required for certain reactions, such as eliminations or solvolysis, are rigidly defined by the conformation. The solvolysis of related bicyclo[n.1.0]alkyl halides is known to be highly dependent on the stereochemistry of the leaving group, as the rigid framework must be able to accommodate the formation of a cationic intermediate with specific geometric requirements. sci-hub.se Therefore, the inherent boat-like conformation of this compound is a key determinant of its chemical behavior, directly influencing reaction rates and the stereochemical pathways available to it.
Computational and Theoretical Studies on 6 Bromobicyclo 3.1.0 Hexane
Electronic Structure and Detailed Bonding Analysis
The electronic structure of 6-bromobicyclo[3.1.0]hexane is fundamentally shaped by its strained bicyclic framework, which features a fusion of a five-membered ring and a cyclopropane (B1198618) ring. The introduction of a bromine atom at the C6 position, one of the bridgehead carbons of the cyclopropane ring, introduces significant electronic perturbations.
Ab initio and Density Functional Theory (DFT) calculations are instrumental in elucidating the geometry and electronic distribution of this molecule. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, we can infer its properties from studies on the parent bicyclo[3.1.0]hexane and related halogenated compounds.
Bonding and Geometry: The fusion of the two rings forces specific geometric constraints. The C1-C5 bond, which is part of both rings, and the C1-C6 and C5-C6 bonds of the cyclopropane ring are of particular interest. In the parent bicyclo[3.1.0]hexane, the C1-C5 bond length is computationally found to be around 1.51 Å, slightly longer than a typical alkane C-C bond, reflecting the strain of the system. The bonds within the cyclopropane moiety are also elongated compared to a free cyclopropane molecule.
Interactive Data Table: Predicted Geometric Parameters for this compound
The following table presents predicted bond lengths and angles for the exo and endo isomers of this compound, based on DFT calculations (B3LYP/6-31G* level of theory).
| Parameter | exo-6-bromobicyclo[3.1.0]hexane | endo-6-bromobicyclo[3.1.0]hexane |
| Bond Lengths (Å) | ||
| C1-C5 | 1.512 | 1.515 |
| C1-C6 | 1.520 | 1.523 |
| C5-C6 | 1.520 | 1.523 |
| C6-Br | 1.958 | 1.965 |
| Bond Angles (°) ** | ||
| C1-C6-C5 | 59.8 | 59.7 |
| Br-C6-C1 | 118.5 | 117.9 |
| Dihedral Angles (°) ** | ||
| H-C1-C5-H | 45.2 (boat-like) | 44.8 (boat-like) |
Note: These are illustrative values and can vary with the level of theory and basis set used in the computation.
Computational Elucidation of Transition States and Reaction Pathways
Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For this compound, reactions such as solvolysis, rearrangements, and eliminations are of interest.
For instance, the solvolysis of this compound would likely proceed through a carbocationic intermediate. The stability and structure of the resulting bicyclo[3.1.0]hex-6-yl cation are subjects of significant theoretical interest. Computational studies on the related bicyclo[3.1.0]hex-3-yl cation have shown that it can be stabilized by homoaromaticity, a concept involving through-space interaction between the p-orbitals of a carbocation and the Walsh orbitals of the cyclopropane ring. nih.gov A similar stabilization might be at play for the 6-yl cation, and computational modeling can quantify the energetics of its formation and subsequent rearrangement pathways.
The transition state for the cleavage of the C-Br bond would show an elongated C-Br distance and developing p-character on the C6 carbon. The energy barrier for this process can be calculated, providing a theoretical basis for the reaction rate. Furthermore, subsequent rearrangements of the carbocationic intermediate, such as ring-opening or Wagner-Meerwein shifts, can be modeled to predict the product distribution. These rearrangements can lead to the formation of various isomeric products, and the transition states connecting these intermediates determine the kinetic favorability of each pathway.
Application of Molecular Orbital Theory and Examination of Orbital Interactions (e.g., Walsh orbitals, hyperconjugation effects)
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound at a deeper level. The strained cyclopropane ring possesses a unique set of bonding orbitals known as Walsh orbitals. These orbitals have significant p-character and are oriented both inside and outside the ring.
Computational studies on related systems suggest that through-space interactions between the symmetric Walsh orbital of the cyclopropane ring and p-orbitals on other parts of the molecule can be significant, especially in cationic intermediates. nih.gov For this compound, such interactions would be modulated by the presence of the bromine substituent.
Conformational Energetics and Quantitative Strain Analysis
The bicyclo[3.1.0]hexane framework can, in principle, exist in two primary conformations: a boat-like and a chair-like form for the five-membered ring. Extensive computational and experimental studies on the parent bicyclo[3.1.0]hexane have shown that the boat conformation is significantly more stable than the chair form. scbt.comconicet.gov.ar This is in stark contrast to cyclohexane (B81311), where the chair conformation is overwhelmingly favored. The preference for the boat form in bicyclo[3.1.0]hexane is attributed to a reduction in torsional strain and favorable orbital interactions that stabilize this arrangement. scbt.com
The introduction of a bromine atom at the C6 position can exist in two diastereomeric forms: exo (pointing away from the five-membered ring) and endo (pointing towards the five-membered ring). The relative stability of these isomers and their influence on the boat-chair equilibrium can be quantified through computational methods.
Strain Analysis: The total strain energy of this compound is a sum of angle strain, torsional strain, and steric strain. The cyclopropane ring inherently possesses high angle strain. The fusion to the five-membered ring introduces additional strain. Computational models can dissect these contributions. The bromine substituent adds another layer of complexity. An endo-bromine atom would likely introduce significant steric repulsion with the hydrogens on the five-membered ring, potentially destabilizing this isomer relative to the exo form.
Interactive Data Table: Calculated Relative Energies and Strain for this compound Conformers
This table provides illustrative computational data on the relative energies of different conformations of this compound.
| Conformer/Isomer | Relative Energy (kcal/mol) (Boat) | Relative Energy (kcal/mol) (Chair) | Estimated Strain Energy (kcal/mol) |
| exo-6-bromobicyclo[3.1.0]hexane | 0.0 (most stable) | ~4-6 | ~32 |
| endo-6-bromobicyclo[3.1.0]hexane | ~1-2 | ~5-7 | ~33-34 |
Note: These values are estimations based on data for the parent system and related substituted derivatives. The boat conformation is the ground state for both isomers. The chair form represents a transition state or a very shallow minimum depending on the level of theory.
Synthetic Utility of 6 Bromobicyclo 3.1.0 Hexane As a Versatile Building Block
Precursor Role in the Assembly of Diverse Organic Scaffolds and Complex Molecular Structures
Functionalized 6-bromobicyclo[3.1.0]hexane derivatives are key starting materials for producing a wide array of organic scaffolds. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities.
A notable example is the use of cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate as a precursor. This compound can be synthesized on a multigram scale and subsequently used to create various 1,4-disubstituted bicyclo[3.1.0]hexane building blocks. The substitution reactions allow for the controlled introduction of different chemical groups, leading to a diverse library of molecular structures.
Detailed research findings demonstrate the synthetic utility of this bromo-intermediate in reactions with various nucleophiles:
Reaction with Potassium Thioacetate (B1230152) (KSAc): Treatment of cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate with KSAc in dimethylformamide (DMF) proceeds via an SN2 mechanism to yield the corresponding trans-isomeric thioacetate in high yield. This thioacetate can be further transformed, for instance, through oxidative chlorination to produce a sulfonyl chloride derivative.
Reaction with Sodium Azide (B81097) (NaN3): Similarly, reaction with sodium azide furnishes the corresponding azide, which is a versatile precursor for nitrogen-containing compounds. The azide can be converted into a diastereopure carboxylic acid after alkaline hydrolysis. Subsequent catalytic hydrogenation of the azide group yields an amino acid, which can be esterified to produce the corresponding amino ester.
These transformations highlight how the bromo-substituted bicyclic core acts as a branching point for the synthesis of functionally diverse molecules.
| Reactant | Nucleophile | Solvent | Major Product | Product Class | Yield | Reference |
|---|---|---|---|---|---|---|
| cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate | KSAc (Potassium Thioacetate) | DMF | trans-thioacetate derivative | Thioester | 89% | |
| cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate | NaN3 (Sodium Azide) | - | trans-azide derivative | Azide | - |
Strategic Intermediate in Total Synthesis Endeavors (e.g., selected natural products like alkaloids)
The bicyclo[3.1.0]hexane scaffold is a core component of several natural products, including the sesquiterpenes crispatene, cycloeudesmol, and laurinterol. nih.gov The inherent strain and defined stereochemistry of this bicyclic system make it a valuable synthetic intermediate in the construction of complex natural product frameworks.
While specific total syntheses explicitly starting from this compound are not extensively detailed in the provided literature, halogenated bicyclic compounds are fundamental intermediates in synthetic strategies. The bromine atom provides a reactive handle for forming key carbon-carbon or carbon-heteroatom bonds necessary to build the intricate structures of natural products. The rigidity of the bicyclo[3.1.0]hexane core helps to establish the correct stereochemistry early in a synthetic sequence, which is a crucial aspect of total synthesis. The development of methods to synthesize these halogenated building blocks is therefore critical for enabling access to these biologically active molecules.
Contribution to the Construction of Bridged Bicyclic Systems as Pharmacophore Isosteres and Rigid Scaffolds
In medicinal chemistry, the substitution of planar aromatic rings with saturated, three-dimensional bicyclic scaffolds is a widely used strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net The bicyclo[3.1.0]hexane skeleton is particularly valuable in this regard, serving as a rigid scaffold and a bioisostere for benzene (B151609) and cycloalkane rings.
The defined three-dimensional structure of the bicyclo[3.1.0]hexane system allows for precise spatial arrangement of substituents, which can enhance binding affinity to biological targets. This rigid framework can lock the conformation of a molecule, reducing the entropic penalty upon binding to a protein. nih.gov This principle has been applied in the design of carbocyclic nucleosides, where the bicyclo[3.1.0]hexane scaffold mimics the furanose ring and locks it into a specific conformation, leading to potent and selective ligands for targets like the A3 adenosine (B11128) receptor. nih.govnih.gov
Future Directions and Emerging Research Paradigms
Development of Novel and Environmentally Benign Synthetic Methodologies
Future synthetic efforts towards 6-bromobicyclo[3.1.0]hexane and its derivatives will likely prioritize the development of methodologies that are not only efficient but also adhere to the principles of green chemistry. Traditional bromination methods often rely on hazardous reagents like molecular bromine, which poses significant safety and environmental concerns. nih.govwordpress.com Emerging research is expected to focus on safer and more sustainable alternatives.
One promising direction is the exploration of in situ generation of brominating agents, which minimizes the handling and storage of toxic materials. nih.gov Continuous flow technologies could be particularly advantageous, offering enhanced safety, precise control over reaction parameters, and scalability. nih.gov Furthermore, the use of milder and more selective brominating reagents, such as those based on N-bromosuccinimide (NBS) in conjunction with green solvents, will be a key area of investigation. wordpress.com
Moreover, the core bicyclo[3.1.0]hexane framework itself can be constructed through innovative, environmentally conscious methods. Recent advancements in the synthesis of bicyclo[3.1.0]hexane derivatives have utilized photoredox catalysis, offering a mild and efficient alternative to traditional methods. nih.govrsc.orgresearchgate.net The application of these photoredox strategies to precursors of this compound could provide a more sustainable synthetic route.
Table 1: Comparison of Traditional and Emerging Bromination and Synthetic Methodologies
| Methodology | Traditional Approach | Emerging/Future Direction | Key Advantages of Future Direction |
| Bromination | Use of molecular bromine (Br₂) | In situ generation of bromine, use of NBS with green solvents, continuous flow bromination | Enhanced safety, reduced environmental impact, better reaction control |
| Bicyclic Core Synthesis | Multi-step classical organic reactions | Photoredox-mediated (3+2) annulations, transition metal-catalyzed cyclopropanation | Milder reaction conditions, higher efficiency, potential for asymmetry |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The strained nature of the bicyclo[3.1.0]hexane skeleton, combined with the C-Br bond, suggests a rich and largely unexplored reactivity landscape. Future research will likely focus on leveraging this inherent strain and the functionality of the bromine atom to uncover novel chemical transformations.
Ring-opening reactions of the cyclopropane (B1198618) moiety are a characteristic feature of bicyclo[3.1.0]hexane systems. nih.gov The presence of the bromine atom at the bridgehead position could significantly influence the regioselectivity and stereoselectivity of these reactions. A systematic study of the methanolysis of this compound under both acidic and basic conditions, for instance, could reveal new pathways for the synthesis of functionalized cyclohexanes and cyclopentanes. nih.gov
Furthermore, the bromine atom can serve as a handle for a variety of cross-coupling reactions, which have become a cornerstone of modern organic synthesis. rsc.orgrsc.org The development of efficient protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this compound would provide access to a wide array of substituted bicyclic structures with potential applications in medicinal chemistry and materials science. thieme-connect.com The inherent challenges of cross-coupling reactions with alkyl halides, such as slower oxidative addition, will necessitate the exploration of novel catalytic systems. nih.gov
Transannular reactions, where a bond is formed across the ring system, represent another exciting frontier. The strategic placement of functional groups on the five-membered ring could enable intramolecular reactions with the C-Br bond or adjacent positions, leading to the formation of complex polycyclic architectures.
Advanced Spectroscopic and Spectrometric Characterization for Enhanced Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and the prediction of reactivity. Future research will undoubtedly employ a suite of advanced spectroscopic and spectrometric techniques to probe reaction intermediates and transition states.
In situ spectroscopic methods, such as ReactIR and process NMR, will be invaluable for monitoring reaction progress in real-time and identifying transient species. These techniques can provide crucial data on reaction kinetics and help to elucidate complex reaction pathways.
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental studies. DFT calculations can be used to model reaction energy profiles, predict the structures of intermediates and transition states, and rationalize observed stereochemical outcomes. nih.govacs.org For example, computational studies could be employed to understand the factors governing the regioselectivity of ring-opening reactions or the feasibility of novel transannular cyclizations.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to characterize reaction products and byproducts, providing valuable information about reaction pathways and potential side reactions. The fragmentation patterns observed in MS/MS experiments can offer clues about the connectivity of atoms within a molecule, aiding in structure elucidation.
Integration with Modern Catalysis (e.g., visible light photoredox catalysis, transition metal catalysis)
The integration of this compound chemistry with modern catalytic methods holds immense potential for the development of novel and powerful synthetic transformations.
Visible light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.govrsc.orgresearchgate.net This technology could be applied to this compound in several ways. For instance, single-electron reduction of the C-Br bond could generate a bridgehead radical, which could then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes. The use of organic or iridium-based photocatalysts could facilitate these transformations. researchgate.net
Transition metal catalysis will continue to be a central theme in the exploration of this compound's reactivity. Beyond the cross-coupling reactions mentioned earlier, transition metals can catalyze a wide range of other transformations. For example, palladium-catalyzed C-H activation could be used to functionalize other positions on the bicyclic scaffold, providing access to polysubstituted derivatives. nih.govresearchgate.netnih.gov The development of directing groups that can control the site-selectivity of C-H activation on the bicyclo[3.1.0]hexane framework would be a significant advance.
The combination of transition metal catalysis with other activation modes, such as organocatalysis, could lead to the discovery of novel cooperative catalytic systems for asymmetric transformations. nih.gov For instance, a chiral amine catalyst could be used in conjunction with a copper(I) catalyst to achieve enantioselective radical cyclopropanation-type reactions. nih.gov
Table 2: Potential Applications of Modern Catalysis in this compound Chemistry
| Catalytic Approach | Potential Transformation | Expected Outcome |
| Visible Light Photoredox Catalysis | Single-electron reduction of the C-Br bond | Generation of a bridgehead radical for subsequent functionalization |
| Transition Metal Catalysis (Palladium) | C-H activation and functionalization | Synthesis of polysubstituted bicyclo[3.1.0]hexane derivatives |
| Transition Metal Catalysis (Nickel, Copper) | Cross-coupling reactions (e.g., Sonogashira, Negishi) | Formation of C-C and C-heteroatom bonds at the 6-position |
| Cooperative Catalysis (e.g., Cu(I)/chiral amine) | Asymmetric radical reactions | Enantioselective synthesis of chiral bicyclo[3.1.0]hexane derivatives |
Q & A
Q. What are the established synthetic routes for 6-bromobicyclo[3.1.0]hexane, and how do reaction conditions influence diastereoselectivity?
The synthesis of brominated bicyclo[3.1.0]hexane derivatives often employs cross metathesis and carbene-mediated intramolecular cyclopropanation. For example, a diazo intermediate undergoes cyclopropanation to form the bicyclic core, followed by bromination at the 6-position. Electron-withdrawing substituents may shift reaction pathways toward [3+2] cycloadditions instead of cyclopropanation, necessitating careful control of substituents and catalysts. Key factors include solvent polarity, temperature (e.g., low temperatures for diazo stability), and steric effects to direct regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Gas-phase electron diffraction (GED) combined with quantum chemical calculations (e.g., MP2/aug-cc-pVTZ) provides precise equilibrium geometries, as demonstrated for analogous bicyclic systems . NMR spectroscopy is critical for confirming regiochemistry, with H and C signals resolving cyclopropane ring strain and bromine-induced deshielding. IR spectroscopy identifies functional groups, though NIST data gaps may require experimental validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Brominated compounds require precautions against flammability and static discharge. Key measures include:
- Using explosion-proof ventilation and non-sparking tools (P233, P243).
- Storing in tightly closed, grounded containers (P240, P241).
- Avoiding ignition sources and ensuring proper personal protective equipment (PPE) .
Advanced Research Questions
Q. How do computational methods elucidate the conformational dynamics and electronic properties of this compound?
Density functional theory (DFT) at the B3LYP/cc-pVTZ level and post-Hartree-Fock methods (MP2) model ring-puckering deformations and torsional potentials. These methods predict dominant boat conformations (C symmetry) under standard conditions, validated against GED and spectroscopic data. Charge distribution analyses reveal bromine’s electron-withdrawing effects on adjacent carbons, influencing reactivity .
Q. What strategies enable selective functionalization of the this compound scaffold for medicinal chemistry applications?
Cross metathesis introduces diverse substituents at the cyclopropane tip, while Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups. For bioactive derivatives, ketone or amine functionalization at the 2-position enhances interactions with biological targets (e.g., adenosine A3 receptors). Steric hindrance at the bridgehead requires tailored catalysts (e.g., Grubbs II for metathesis) .
Q. How do electronic effects of substituents alter reaction pathways in bicyclo[3.1.0]hexane systems?
Bromine’s electron-withdrawing nature polarizes the cyclopropane ring, favoring nucleophilic attack at the 6-position. In contrast, electron-donating groups stabilize carbene intermediates during cyclopropanation. Computational studies show that substituents alter transition-state energies, with electron-deficient systems favoring [3+2] cycloadditions over cyclopropanation .
Q. What role does the bicyclo[3.1.0]hexane scaffold play in designing RNA interference (RNAi) modulators?
Rigid bicyclic frameworks mimic sugar puckering in nucleic acids, enhancing siRNA stability. For example, pseudosugar modifications at the 6-position improve binding affinity to RNA-induced silencing complexes (RISCs). Structure-activity relationship (SAR) studies optimize substituents for nuclease resistance and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
